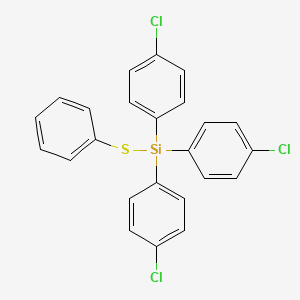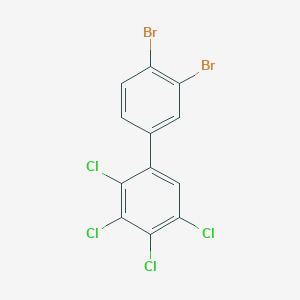
3',4'-Dibromo-2,3,4,5-tetrachloro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two bromine atoms and four chlorine atoms attached to a biphenyl structure. Biphenyl compounds are known for their stability and are often used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process where biphenyl is first chlorinated to introduce the chlorine atoms, followed by bromination to add the bromine atoms. The reactions are conducted under controlled temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated or brominated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products may include biphenyl derivatives with hydroxyl or carbonyl groups.
Reduction: Products include partially dehalogenated biphenyls.
Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyls.
科学的研究の応用
3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study halogenated biphenyls and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can influence the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with signaling pathways.
類似化合物との比較
3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but lacks bromine atoms.
2,3,4,5-Tetrachlorobiphenyl: Similar chlorination pattern but without bromine atoms.
2,3’,4,4’-Tetrachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern.
Uniqueness: 3’,4’-Dibromo-2,3,4,5-tetrachloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical properties and reactivity compared to other halogenated biphenyls. The combination of bromine and chlorine atoms can lead to distinct interactions with biological systems and different applications in industrial processes.
特性
CAS番号 |
92180-80-8 |
|---|---|
分子式 |
C12H4Br2Cl4 |
分子量 |
449.8 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br2Cl4/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H |
InChIキー |
IHYXKHHILNCGSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


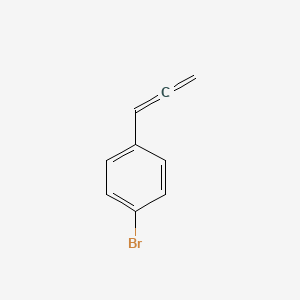

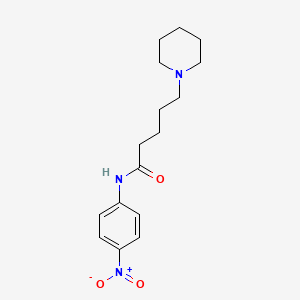
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)

![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)

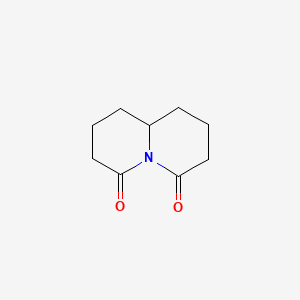
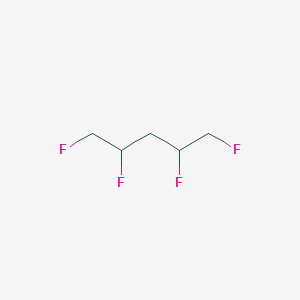

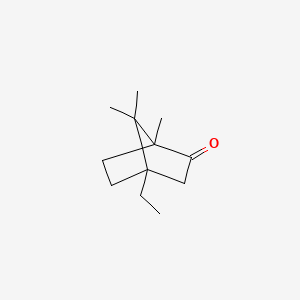
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
